molecular formula C13H18N2O4 B2442171 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034385-92-5

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2442171
CAS No.: 2034385-92-5
M. Wt: 266.297
InChI Key: KOQHJWRNARNACU-UHFFFAOYSA-N
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Description

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine ring, and a cyclopropylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and oxazolidine rings. The cyclopropylacetyl group is then introduced through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxazolidine derivatives, such as:

  • 3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione analogs with different substituents.
  • Piperidine derivatives with different acyl groups.
  • Oxazolidine derivatives with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-11(7-9-1-2-9)14-5-3-10(4-6-14)15-12(17)8-19-13(15)18/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQHJWRNARNACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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